An In-depth Technical Guide to 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide
An In-depth Technical Guide to 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide
CAS Number: 35980-21-3
Introduction
2,2,2-trifluoro-N-(3-fluorophenyl)acetamide is a fluorinated aromatic amide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which features a trifluoroacetyl group appended to a 3-fluoroaniline core, imparts a unique combination of physicochemical properties. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
The physicochemical properties of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 35980-21-3 | Internal |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.13 g/mol | Internal |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 86-90 °C | [3] |
| Boiling Point | 220-225 °C | [3] |
| Solubility | Soluble in most organic solvents | General knowledge |
| Synonyms | N-(3-fluorophenyl)trifluoroacetamide, N-trifluoroacetyl-3-fluoroaniline | [1] |
Synthesis and Mechanism
Reaction Principle: N-Acylation
The synthesis of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide is typically achieved through the N-acylation of 3-fluoroaniline. This reaction involves the formation of an amide bond between the amine group of 3-fluoroaniline and a trifluoroacetylating agent. Common trifluoroacetylating agents include trifluoroacetic anhydride and ethyl trifluoroacetate.[4][5] The high reactivity of trifluoroacetic anhydride often leads to rapid and high-yielding reactions.[6] The mechanism involves the nucleophilic attack of the nitrogen atom of 3-fluoroaniline on the electrophilic carbonyl carbon of the trifluoroacetylating agent, followed by the elimination of a leaving group (trifluoroacetate or ethoxide).
Detailed Experimental Protocol
This protocol describes a representative synthesis of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide using trifluoroacetic anhydride.
Materials:
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3-fluoroaniline
-
Trifluoroacetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
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Separatory funnel
-
Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide.
Applications in Drug Discovery and Development
Role as a Key Building Block
The incorporation of fluorine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties.[2] The trifluoroacetamide moiety, in particular, is a valuable functional group in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the N-H proton, potentially influencing hydrogen bonding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[2]
Case Study: Aurora Kinase B Inhibitors
A compelling example of the utility of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide is its incorporation into a novel series of orally active and selective Aurora Kinase B (AURKB) inhibitors.[7] One such compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , demonstrated significant efficacy in human cancer cell lines and in a mouse xenograft model.[7] AURKB is a crucial regulator of cell division, and its overexpression is implicated in the progression of various cancers, making it a promising therapeutic target.[7] The N-(3-fluorophenyl)acetamide fragment of this inhibitor plays a critical role in its binding to the kinase and its overall pharmacological profile.
Signaling Pathway Diagram
Caption: Role of Aurora Kinase B in the cell cycle and its inhibition.
Safety and Handling
Hazard Identification
Recommended Precautions
Given the potential hazards, the following precautions are recommended when handling 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures
In case of exposure, follow these first aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]
Conclusion
2,2,2-trifluoro-N-(3-fluorophenyl)acetamide is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via N-acylation of 3-fluoroaniline, coupled with the beneficial properties imparted by the trifluoroacetamide moiety, makes it an attractive component in the design of novel molecules. The successful incorporation of this fragment into potent Aurora Kinase B inhibitors highlights its importance in the development of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
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